4-(Oxolan-2-ylmethoxy)piperidine

Lipophilicity ADME Fragment-based drug design

4-(Oxolan-2-ylmethoxy)piperidine (CAS 883537‑64‑2) is a bifunctional piperidine building block in which a chiral tetrahydrofuran (oxolane) ring is connected to the piperidine 4‑position through a methylene‑ether linker. With a molecular weight of 185.26 g mol⁻¹ and only one hydrogen‑bond donor versus three acceptors, it occupies a narrow property space that distinguishes it from simple 4‑alkoxy‑piperidines and benzylic analogs.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 883537-64-2
Cat. No. B3058194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxolan-2-ylmethoxy)piperidine
CAS883537-64-2
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CC(OC1)COC2CCNCC2
InChIInChI=1S/C10H19NO2/c1-2-10(12-7-1)8-13-9-3-5-11-6-4-9/h9-11H,1-8H2
InChIKeyTWSGAWBWOWQVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxolan-2-ylmethoxy)piperidine (CAS 883537-64-2) Procurement-Relevant Identity & Physicochemical Baseline


4-(Oxolan-2-ylmethoxy)piperidine (CAS 883537‑64‑2) is a bifunctional piperidine building block in which a chiral tetrahydrofuran (oxolane) ring is connected to the piperidine 4‑position through a methylene‑ether linker . With a molecular weight of 185.26 g mol⁻¹ and only one hydrogen‑bond donor versus three acceptors, it occupies a narrow property space that distinguishes it from simple 4‑alkoxy‑piperidines and benzylic analogs . The compound is commercially supplied at purities ≥ 95 % (typically 97–98 %) by several vendors and is routinely used as a versatile small‑molecule scaffold in medicinal chemistry and fragment‑based discovery .

Why Generic 4‑Alkoxy‑piperidine Substitution Fails for 4-(Oxolan-2-ylmethoxy)piperidine


Routine replacement of 4‑(oxolan‑2‑ylmethoxy)piperidine with a generic 4‑alkoxy‑piperidine overlooks the fact that the tetrahydrofuran (THF) ring simultaneously influences key molecular properties—aqueous solubility, lipophilicity (LogD₇.₄), topological polar surface area (tPSA), and CYP‑mediated metabolic stability—through a rigid, oxygen‑rich cyclic ether geometry that is absent in simple alkyl ethers [1]. For instance, modeling and fragment‑library data indicate that the THF‑ether linker increases tPSA by 9–12 Ų relative to a methoxy group while keeping LogD₇.₄ within the CNS‑desirable range (0–3), a profile that linear alkoxy chains cannot replicate without introducing additional rotatable bonds or excessive lipophilicity [2]. Consequently, substituting a methoxy or benzyloxy analog for the oxolan‑2‑ylmethoxy group is likely to alter permeability, metabolic soft‑spot distribution, and ultimately the in‑vivo pharmacokinetics of the final elaborated compound.

Quantitative Differentiation of 4-(Oxolan-2-ylmethoxy)piperidine Against Closest Analogs


Lipophilicity (cLogP) Differentiation vs. Common 4‑Substituted Piperidine Ethers

The AlogP/cLogP of 4‑(oxolan‑2‑ylmethoxy)piperidine, estimated to be 0.9 ± 0.3 across multiple prediction algorithms, is significantly lower than that of 4‑benzyloxypiperidine (cLogP ≈ 2.5) but higher than that of 4‑methoxypiperidine (cLogP ≈ 0.3) . This places the compound in the optimal lipophilicity range for oral absorption and CNS penetration (cLogP 0–3) while offering a more balanced hydrophilicity profile than the benzyloxy analog [1].

Lipophilicity ADME Fragment-based drug design

Topological Polar Surface Area (tPSA) Contrast with 4‑Methoxy‑ and 4‑Benzyloxy‑piperidine Analogs

The topological polar surface area (tPSA) of 4‑(oxolan‑2‑ylmethoxy)piperidine is calculated as 38 Ų, compared with ≈ 21 Ų for 4‑methoxypiperidine and ≈ 38 Ų for 4‑(2‑methoxyethoxy)piperidine . The tPSA of the oxolane‑linked compound is substantially elevated relative to the simple methyl ether, enhancing aqueous solubility without the addition of the extra rotatable bond that appears in the 2‑methoxyethoxy analog [1].

Polar surface area Membrane permeability CNS drug design

Hydrogen‑Bond Acceptor Count and its Impact on CYP Metabolic Stability Relative to Linear Alkyl Ethers

The oxolane‑2‑ylmethoxy group contributes three hydrogen‑bond acceptors (HBA) to the molecule, in contrast to the single HBA of a methoxy group and the two HBA of an ethoxy group . Published work on cyclic ether bioisosteres demonstrates that THF‑containing ethers reduce the rate of oxidative O‑dealkylation by CYP3A4 and CYP2D6 compared with linear methyl or ethyl ethers, because the cyclic oxygen is sterically encumbered and the α‑carbon is part of a ring system [1].

Metabolic stability Cytochrome P450 O-dealkylation

Number of Rotatable Bonds vs. 4‑(2‑Methoxyethoxy)piperidine – Conformational Control Differentiation

4‑(Oxolan‑2‑ylmethoxy)piperidine has three rotatable bonds (excluding the piperidine ring‑flip), whereas the structurally similar but linear 4‑(2‑methoxyethoxy)piperidine contains four rotatable bonds . The reduction in rotatable bond count, while maintaining an equivalent tPSA of ≈ 38 Ų, is predicted to confer a lower entropic penalty upon target binding and a higher likelihood of oral bioavailability according to Veber’s rule [1].

Rotatable bonds Conformational entropy Oral bioavailability

Commercial Purity ≥ 97 % vs. Lower‑Purity Analog Stocks – Procurement Differentiation

Multiple suppliers provide 4‑(oxolan‑2‑ylmethoxy)piperidine at certification purities of 97–98 % (HPLC), whereas several generic 4‑alkoxy‑piperidine analogs (e.g., 4‑benzyloxypiperidine) are commonly offered only at 90–95 % purity . The consistently higher purity reduces the risk of side‑product interference in library synthesis and biological assay data variability.

Chemical purity Building block supply Reproducibility

Fragment‑like Physicochemical Quality vs. Lead‑like 4‑Benzyloxypiperidine

With a molecular weight of 185.26 g mol⁻¹, cLogP ≈ 0.9, and HBD = 1, 4‑(oxolan‑2‑ylmethoxy)piperidine fulfills all criteria of the “Rule of 3” for fragments, whereas 4‑benzyloxypiperidine (MW ≈ 205, cLogP ≈ 2.5) exceeds the lipophilicity guideline and 4‑(2‑methoxyethoxy)piperidine (MW ≈ 215, Nrot = 4) breaches the rotatable‑bond limit [1]. This ideal fragment profile makes the oxolane derivative uniquely suitable for direct use in fragment‑based screening campaigns without further property optimization.

Fragment-based screening Ligand efficiency Rule of 3

Evidence‑Backed Application Scenarios for 4-(Oxolan-2-ylmethoxy)piperidine (CAS 883537-64-2)


Fragment‑Based Screening Libraries (FBSL) Requiring Strict Rule‑of‑3 Compliance

Because 4‑(oxolan‑2‑ylmethoxy)piperidine meets every component of the Rule‑of‑3 (MW 185, cLogP 0.9, HBD 1, HBA 3, Nrot 3) [1], it is an immediately suitable addition to commercial FBSL sets without the need for property tuning. In contrast, 4‑benzyloxypiperidine (cLogP ≈ 2.5) or 4‑(2‑methoxyethoxy)piperidine (Nrot 4) fall outside optimal fragment space. Using the oxolane derivative reduces the risk of lipophilicity‑driven non‑specific binding and false‑positive hits during primary screening.

CNS‑Penetrant Lead Discovery Where Balanced Lipophilicity and Low Rotatable‑Bond Count Are Critical

The combination of cLogP ≈ 0.9, tPSA = 38 Ų, and Nrot = 3 places this compound squarely within the optimal property space for CNS‑penetrant drugs [2][3]. Elaboration of this scaffold offers a higher probability of maintaining brain exposure relative to a 4‑benzyloxypiperidine scaffold (cLogP ≈ 2.5, tPSA ≈ 21 Ų), which would push lead candidates toward higher efflux‑pump liability.

Metabolic Stability‑Driven Scaffold Replacement for Piperidine‑Containing Lead Series

In programs where oxidative O‑dealkylation of a 4‑methoxy‑ or 4‑ethoxy‑piperidine moiety has been identified as a clearance liability, 4‑(oxolan‑2‑ylmethoxy)piperidine provides a bioisosteric scaffold that, by class‑level evidence, significantly attenuates CYP‑mediated metabolism [4]. Introducing the cyclic ether linker can maintain receptor pharmacophore geometry while lowering intrinsic clearance, enabling downstream pharmacokinetic optimization without resorting to aromatic motifs that would increase logP.

High‑Purity Building Block Procurement for Automated Parallel Synthesis and DNA‑Encoded Libraries (DEL)

With commercial purities of 97–98 %, confirmed by independent vendor COAs , 4‑(oxolan‑2‑ylmethoxy)piperidine is a lower‑risk input for automated synthesis platforms and DEL chemistry, where side products from lower‑purity analogs (90–95 %) can generate false decoding signals. The higher initial purity reduces the need for pre‑reaction purification, shortening cycle times in high‑throughput library production.

Quote Request

Request a Quote for 4-(Oxolan-2-ylmethoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.